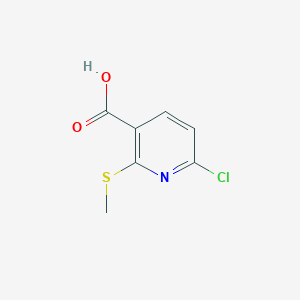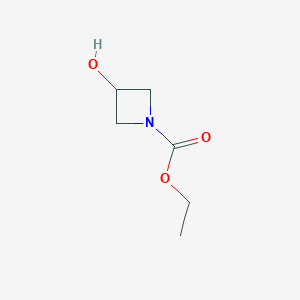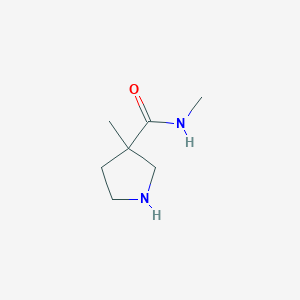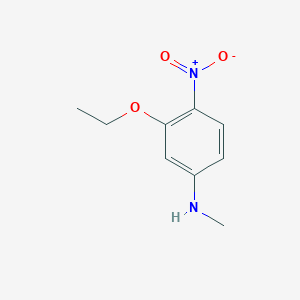![molecular formula C11H10N2O4 B1429005 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid CAS No. 1432678-74-4](/img/structure/B1429005.png)
3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Overview
Description
3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety linked to a 1,3,4-oxadiazole ring substituted with a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the methoxymethyl group: This step involves the alkylation of the oxadiazole ring with methoxymethyl chloride in the presence of a base such as sodium hydride.
Attachment of the benzoic acid moiety: The final step involves the coupling of the substituted oxadiazole with a benzoic acid derivative, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The methoxymethyl group can undergo oxidation to form a formyl or carboxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) under acidic conditions.
Major Products:
Oxidation: Formation of 3-[5-(Formylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid.
Reduction: Formation of 3-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]benzoic acid.
Substitution: Formation of nitro or halogenated derivatives of the benzoic acid moiety.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Materials Science: It can be used in the synthesis of polymers with specific electronic properties.
Biology and Medicine:
Antimicrobial Agents: The oxadiazole ring is known for its antimicrobial properties, making this compound a potential candidate for drug development.
Anti-inflammatory Agents: The benzoic acid moiety can contribute to anti-inflammatory activity.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes due to its aromatic structure.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The biological activity of 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid is primarily due to its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
- 3-[5-(Methyl)-1,3,4-oxadiazol-2-yl]benzoic acid
- 3-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Comparison:
- Uniqueness: The methoxymethyl group in 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid provides unique steric and electronic properties, influencing its reactivity and biological activity.
- Reactivity: The presence of different alkyl groups (methyl, ethoxymethyl) can alter the compound’s reactivity in chemical reactions, such as nucleophilic substitution or electrophilic addition.
Properties
IUPAC Name |
3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-6-9-12-13-10(17-9)7-3-2-4-8(5-7)11(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGKJRITTPHHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432678-74-4 | |
| Record name | 3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine](/img/structure/B1428922.png)

![2-[(Oxetan-3-yl)amino]ethan-1-ol](/img/structure/B1428926.png)
![[(2-Chlorophenyl)methyl]boronic acid](/img/structure/B1428927.png)










